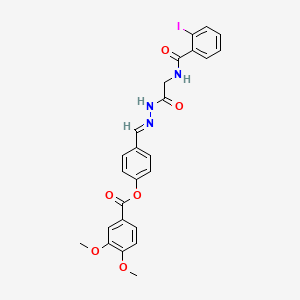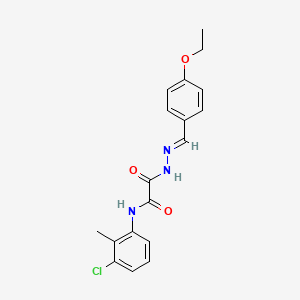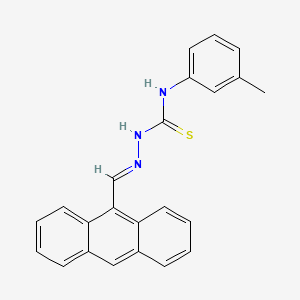
9-Anthracenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Anthracenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone is a chemical compound with the molecular formula C23H19N3S and a molecular weight of 369.492.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthracenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 9-anthracenecarbaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods: This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, appropriate solvents, and sometimes catalysts.
Major Products:
Oxidation: Oxidized derivatives of the thiosemicarbazone.
Reduction: Reduced forms of the compound, such as hydrazones.
Substitution: Substituted thiosemicarbazones with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its antimicrobial and anticancer activities. Thiosemicarbazones are known to inhibit the growth of certain cancer cell lines and exhibit antibacterial properties.
Medicine: Potential therapeutic agent due to its biological activities, including anticancer and antimicrobial effects.
Industry: May be used in the development of new materials with specific electronic or catalytic properties.
Mécanisme D'action
The mechanism of action of 9-Anthracenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with various molecular targets. In biological systems, thiosemicarbazones are known to chelate metal ions, which can inhibit metalloenzymes essential for cell growth and proliferation. This chelation disrupts cellular processes, leading to cell death, particularly in cancer cells. Additionally, the compound may interfere with DNA synthesis and repair mechanisms .
Comparaison Avec Des Composés Similaires
- 9-Anthracenecarbaldehyde N-(4-methylphenyl)thiosemicarbazone
- 9-Anthracenecarbaldehyde N-(4-methoxyphenyl)thiosemicarbazone
- 9-Anthracenecarbaldehyde N-cyclohexylthiosemicarbazone
Comparison:
- 9-Anthracenecarbaldehyde N-(4-methylphenyl)thiosemicarbazone: Similar structure but with a different position of the methyl group, which can affect its reactivity and biological activity.
- 9-Anthracenecarbaldehyde N-(4-methoxyphenyl)thiosemicarbazone: Contains a methoxy group instead of a methyl group, which can influence its electronic properties and interactions with biological targets.
- 9-Anthracenecarbaldehyde N-cyclohexylthiosemicarbazone: Features a cyclohexyl group, which can significantly alter its steric and electronic properties compared to the methylphenyl derivative .
Propriétés
Numéro CAS |
480394-11-4 |
|---|---|
Formule moléculaire |
C23H19N3S |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
1-[(E)-anthracen-9-ylmethylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C23H19N3S/c1-16-7-6-10-19(13-16)25-23(27)26-24-15-22-20-11-4-2-8-17(20)14-18-9-3-5-12-21(18)22/h2-15H,1H3,(H2,25,26,27)/b24-15+ |
Clé InChI |
ZSXGLFZVOVPDFR-BUVRLJJBSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
SMILES canonique |
CC1=CC(=CC=C1)NC(=S)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((5E)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanedioic acid](/img/structure/B15084431.png)
![(5E)-2-(4-bromophenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15084436.png)
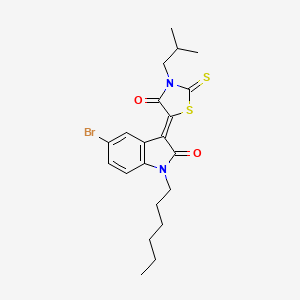
![(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15084464.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084471.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B15084483.png)
![N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B15084495.png)
![2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B15084502.png)
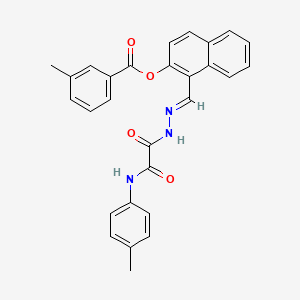
![(5Z)-3-(1-Phenylethyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15084508.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B15084511.png)
![(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15084512.png)
